2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol
Overview
Description
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol is a complex organic compound that belongs to the class of thienopyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-phenylthieno[2,3-d]pyrimidin-4-amine, have been reported to inhibit a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, affecting various biological processes.
Mode of Action
Based on the reported activities of structurally similar compounds, it can be inferred that it may interact with its targets (like kinases and phosphodiesterases) to modulate their activity . This interaction could lead to changes in the cellular signaling pathways, resulting in various downstream effects.
Biochemical Pathways
Given the potential inhibition of kinases and phosphodiesterases, it can be inferred that the compound may impact pathways involving these enzymes . These could include pathways related to cell growth, proliferation, and apoptosis, among others.
Result of Action
Based on the potential inhibition of kinases and phosphodiesterases, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . These could include changes in cell growth, proliferation, and apoptosis, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
Uniqueness
2-[2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)ethoxy]ethan-1-ol is unique due to its specific structural features, such as the ethoxyethanol group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-7-9-21-8-6-17-15-13-10-14(12-4-2-1-3-5-12)22-16(13)19-11-18-15/h1-5,10-11,20H,6-9H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKQWZOZUZCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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